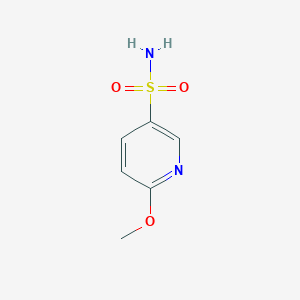

6-Methoxypyridine-3-sulfonamide

Descripción general

Descripción

6-Methoxypyridine-3-sulfonamide is a chemical compound belonging to the pyridine family. It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 3rd position of the pyridine ring. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

One common synthetic route includes the reaction of 6-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with ammonia to form the sulfonamide . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

6-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy and sulfonamide groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

6-Methoxypyridine-3-sulfonamide is primarily recognized for its potential as an antibacterial and anticancer agent. Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties against a range of pathogens.

Antibacterial Activity

Sulfonamides have been widely used in treating bacterial infections due to their ability to inhibit bacterial growth by targeting the dihydropteroate synthase enzyme involved in folate synthesis. This compound has shown efficacy against various gram-positive and gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Table 1: Antibacterial Efficacy of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Sulfamethazine | Escherichia coli | 16 µg/mL |

| Sulfadiazine | Klebsiella pneumoniae | 8 µg/mL |

Oncology Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Biochemical Research

The compound also plays a role in biochemical research, particularly in studying enzyme inhibition and metabolic pathways.

Enzyme Inhibition Studies

Research has shown that sulfonamides can inhibit various enzymes involved in metabolic processes, which can be leveraged to understand metabolic disorders better. For instance, studies have indicated that this compound can modulate the activity of carbonic anhydrases, which are implicated in several physiological processes .

Case Studies and Research Findings

Several case studies have documented the efficacy and applications of this compound:

- A study published in Molecules explored the synthesis and biological evaluation of sulfonamide derivatives, demonstrating that modifications to the pyridine ring could enhance antibacterial activity significantly .

- Another research article highlighted its potential as a therapeutic agent against liver diseases by modulating lipid metabolism through its action on metabolic pathways .

Mecanismo De Acción

The mechanism of action of 6-Methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cell proliferation and survival . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, making the compound a potential anticancer agent .

Comparación Con Compuestos Similares

6-Methoxypyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as sulfapyridine and sulfanilamide. While all these compounds share the sulfonamide group, this compound is unique due to the presence of the methoxy group and its specific position on the pyridine ring . This structural difference can lead to variations in their chemical reactivity and biological activity .

Similar compounds include:

Sulfapyridine: Used as an antibiotic and has a similar sulfonamide group but different ring structure.

Sulfanilamide: Another sulfonamide antibiotic with a simpler structure compared to this compound.

Actividad Biológica

6-Methoxypyridine-3-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this sulfonamide derivative, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a pyridine ring. The methoxy group enhances its solubility and biological activity.

1. Anticancer Activity:

Recent studies have highlighted the potential of this compound as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by blocking the phosphorylation of AKT, a key downstream effector in this pathway. For instance, a derivative with similar structural features demonstrated an IC50 value of 130 nM against MCF-7 breast cancer cells, indicating significant anti-proliferative effects .

2. Antimicrobial Activity:

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This compound exhibits activity against both Gram-positive and Gram-negative bacteria by competitively inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis. This mechanism leads to reduced synthesis of nucleic acids and ultimately inhibits bacterial growth .

Anticancer Studies

A series of studies have evaluated the anticancer properties of sulfonamide derivatives, including this compound. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 130 | Induces apoptosis via PI3K/AKT/mTOR inhibition |

| 22c (similar structure) | HCT-116 | 20 | Cell cycle arrest in G0/G1 phase; apoptosis induction |

These results suggest that modifications to the sulfonamide structure can enhance anticancer efficacy, warranting further exploration into structure-activity relationships.

Antimicrobial Studies

In antimicrobial evaluations, this compound has been tested against various pathogens:

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Effective | Inhibition of folate synthesis |

| Escherichia coli (Gram-negative) | Moderate | Inhibition of folate synthesis |

The data indicate that while this compound is effective against certain bacterial strains, its efficacy may vary based on structural modifications and the specific bacterial targets involved .

Propiedades

IUPAC Name |

6-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYEAKRRIRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.